Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate” is a compound with the CAS Number: 2418648-84-5. It has a molecular weight of 292.27 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C15H18N4O2.Li/c20-14 (21)15 (19-12-16-11-17-19)7-4-8-18 (10-15)9-13-5-2-1-3-6-13;/h1-3,5-6,11-12H,4,7-10H2, (H,20,21);/q;+1/p-1
. This suggests that the compound contains a lithium ion, a benzyl group, a triazolyl group, and a piperidine-3-carboxylate group. Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 292.27 . It is stored at a temperature of 4 degrees Celsius .Wirkmechanismus
The mechanism of action of Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate is not fully understood. However, it is believed that this compound acts on the GSK-3β enzyme, which plays a role in the regulation of various cellular processes. By inhibiting GSK-3β, this compound may have neuroprotective effects and may also inhibit tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory. Additionally, this compound has been shown to reduce inflammation in the brain and may have anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate is its potential therapeutic applications. This compound may be a promising treatment for neurodegenerative diseases and cancer. Additionally, this compound is relatively easy to synthesize and can be purified using recrystallization.
One limitation of this compound is its potential toxicity. Lithium is a known toxic substance, and the long-term effects of this compound are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound works may lead to the development of more effective treatments for neurodegenerative diseases and cancer.
Another direction is to study the long-term effects of this compound. While this compound has shown promise as a potential therapeutic agent, its long-term effects are not fully understood. Further research is needed to determine the safety and efficacy of this compound.
Finally, future research may focus on the development of new derivatives of this compound. By modifying the structure of this compound, researchers may be able to develop more potent and selective inhibitors of GSK-3β, which may have even greater therapeutic potential.
Synthesemethoden
The synthesis method of Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate involves the reaction of benzyl chloride, triazole, and piperidine-3-carboxylic acid with lithium carbonate. The reaction takes place in a solvent such as tetrahydrofuran or dimethylformamide. The resulting product is a white solid that can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential anti-tumor properties.
Eigenschaften
IUPAC Name |
lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2.Li/c20-14(21)15(19-12-16-11-17-19)7-4-8-18(10-15)9-13-5-2-1-3-6-13;/h1-3,5-6,11-12H,4,7-10H2,(H,20,21);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGRXIZZFTBGT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)[O-])N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17LiN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.